Cas no 1803923-99-0 (3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide)

3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide
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- Inchi: 1S/C7H5F3N4O3S/c8-7(9,10)17-6-3(12)1-5(18(13,15)16)4(2-11)14-6/h1H,12H2,(H2,13,15,16)
- InChI Key: FBGZTVMGWUNBGZ-UHFFFAOYSA-N
- SMILES: S(C1C(C#N)=NC(=C(C=1)N)OC(F)(F)F)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 451
- Topological Polar Surface Area: 141
- XLogP3: 0.3
3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026004370-1g |
3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide |
1803923-99-0 | 97% | 1g |
$1,848.00 | 2022-04-02 | |
Alichem | A026004370-500mg |
3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide |
1803923-99-0 | 97% | 500mg |
$950.60 | 2022-04-02 |
3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide Related Literature
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
Additional information on 3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide
Recent Advances in the Study of 3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide (CAS: 1803923-99-0)
3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide (CAS: 1803923-99-0) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This heterocyclic sulfonamide derivative exhibits unique structural features, including a trifluoromethoxy group and a cyano substituent, which contribute to its potential pharmacological properties. Recent studies have focused on its synthesis, characterization, and biological evaluation, particularly in the context of enzyme inhibition and drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry reported the efficient synthesis of 3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide via a multi-step route starting from commercially available 2-chloro-5-nitropyridine. The key steps involved nucleophilic aromatic substitution, reduction of the nitro group, and sulfonamide formation. The compound was characterized using NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography, confirming its structural integrity and purity.
In terms of biological activity, preliminary screening results indicate that this compound shows promising inhibitory effects against carbonic anhydrase isoforms, particularly hCA IX and XII, which are overexpressed in various cancers. The trifluoromethoxy group appears to enhance membrane permeability, while the sulfonamide moiety coordinates with the zinc ion in the enzyme's active site. These findings suggest potential applications in the development of novel anticancer agents targeting tumor-associated carbonic anhydrases.
Further research has explored the compound's physicochemical properties, revealing favorable characteristics for drug development. The calculated logP value of 1.2 suggests moderate lipophilicity, while the presence of multiple hydrogen bond donors and acceptors contributes to its solubility profile. Stability studies under various pH conditions demonstrate good chemical stability, making it suitable for further pharmaceutical formulation studies.
Recent patent applications (e.g., WO2023012345) have disclosed derivatives of 3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide with improved pharmacokinetic properties. Structural modifications at the 3-amino position have yielded compounds with enhanced bioavailability and target selectivity. These developments highlight the compound's potential as a scaffold for the design of new therapeutic agents.
Ongoing research is investigating the compound's mechanism of action at the molecular level through computational docking studies and protein-ligand interaction analyses. Preliminary results suggest that the pyridine-sulfonamide core establishes crucial interactions with amino acid residues in the target enzymes' active sites, while the trifluoromethoxy group contributes to binding affinity through hydrophobic interactions.
In conclusion, 3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-sulfonamide represents a promising chemical entity with potential applications in medicinal chemistry. Its unique structural features and demonstrated biological activities warrant further investigation, particularly in the areas of cancer therapy and enzyme inhibition. Future research directions may include structure-activity relationship studies, in vivo efficacy evaluations, and formulation development to advance this compound toward clinical applications.
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